

Demethylsuberosin: Comprehensive Application Notes and Protocols for Extraction and Purification

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Compound of Interest

Compound Name: *Demethylsuberosin*

Cat. No.: *B190953*

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Abstract

Demethylsuberosin, a naturally occurring coumarin, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and neuroprotective activities. This document provides a detailed protocol for the extraction of **demethylsuberosin** from its natural sources, primarily the roots of Angelica species, and its subsequent purification to a high degree of purity. The methodologies outlined herein are compiled from established scientific literature and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Properties of Demethylsuberosin

A thorough understanding of the physicochemical properties of **demethylsuberosin** is crucial for its efficient extraction and purification.

Property	Value	Reference
CAS Number	21422-04-8	[1] [2] [3] [4]
Molecular Formula	C ₁₄ H ₁₄ O ₃	[1] [2] [3] [4]
Molecular Weight	230.26 g/mol	[1] [2]
Melting Point	134-136 °C	[1]
Solubility	DMSO: 250 mg/mL	[3]
Appearance	Solid	[3]

Experimental Protocols

I. Extraction of Demethylsuberosin from Angelica gigas Nakai Roots

This protocol outlines the extraction of a crude extract enriched with **demethylsuberosin** from the dried roots of Angelica gigas Nakai.

Materials and Equipment:

- Dried and powdered roots of Angelica gigas Nakai
- Ethanol (95% or absolute)
- Methanol
- Hexane
- Rotary evaporator
- Filtration apparatus (e.g., Buchner funnel, filter paper)
- Shaker or sonicator

Procedure:

- **Sample Preparation:** The dried roots of *Angelica gigas* Nakai are ground into a fine powder to increase the surface area for efficient solvent extraction.
- **Solvent Extraction:**
 - Macerate the powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).
 - Agitate the mixture on a shaker at room temperature for 24 hours. Alternatively, ultrasonic-assisted extraction can be employed for a shorter duration (e.g., 30 minutes).
- **Filtration:** Separate the extract from the plant residue by vacuum filtration. The residue can be re-extracted two more times with fresh solvent to maximize the yield.
- **Solvent Evaporation:** Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
- **Solvent Partitioning (Optional):** To pre-purify the extract, the dried crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol. **Demethylsuberosin**, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

II. Purification of Demethylsuberosin

This protocol describes the purification of **demethylsuberosin** from the crude extract using a combination of chromatographic techniques.

A. Silica Gel Column Chromatography (Initial Purification)

Materials and Equipment:

- Crude extract from the previous step
- Silica gel (60-120 mesh)
- Glass chromatography column

- Solvent system: Hexane-Ethyl Acetate gradient
- Fraction collector
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- UV lamp (254 nm and 365 nm)

Procedure:

- Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.
- Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the silica gel column.
- Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).
- Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.
- TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize the spots under a UV lamp. **Demethylsuberosin** should appear as a UV-active spot.
- Pooling of Fractions: Combine the fractions containing **demethylsuberosin** based on their TLC profiles.
- Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain a semi-purified **demethylsuberosin** fraction.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Materials and Equipment:

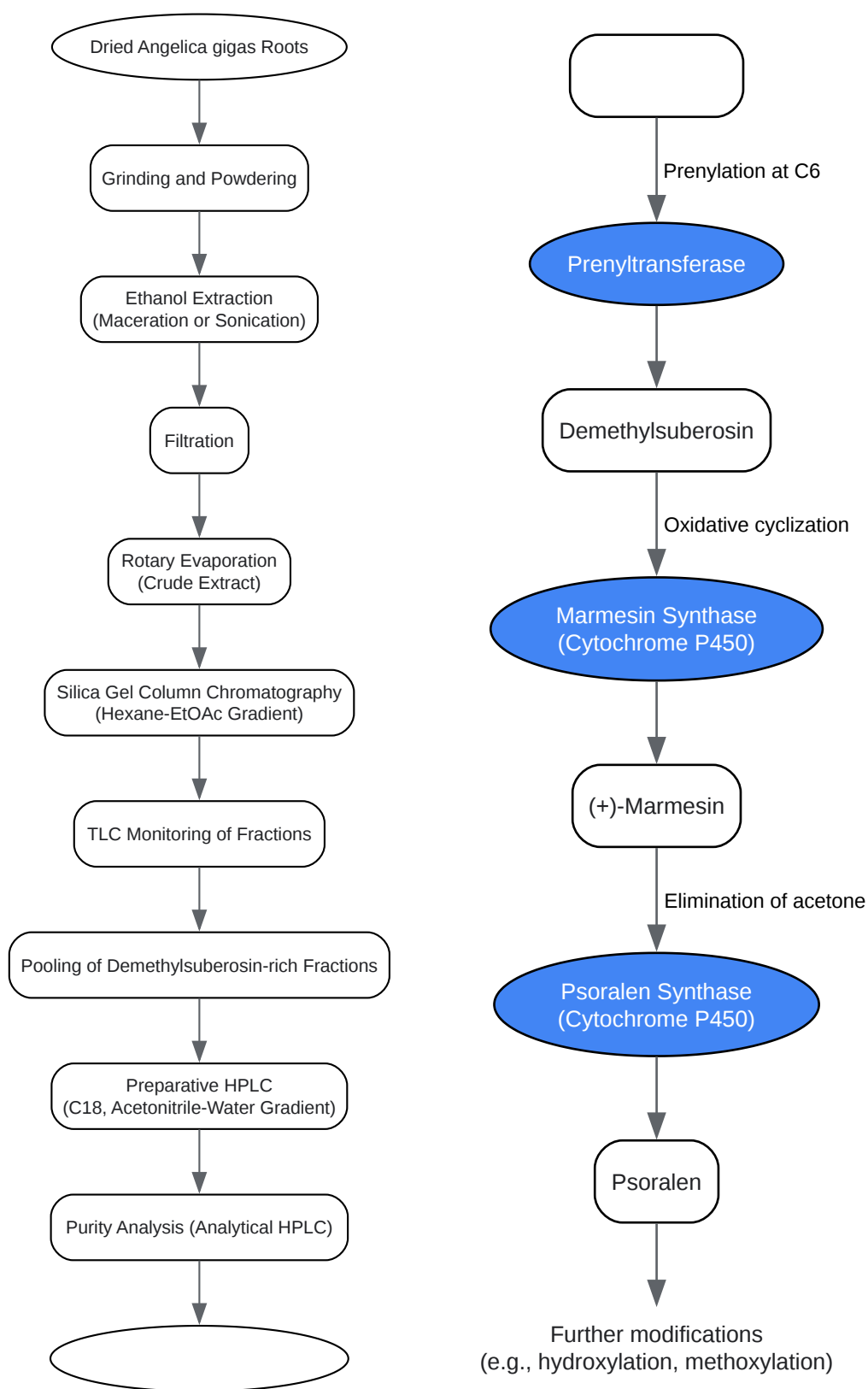
- Semi-purified **demethylsuberosin** fraction
- Preparative HPLC system with a UV detector
- C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm)
- Mobile phase: Acetonitrile and Water (HPLC grade)
- 0.1% Formic acid or Trifluoroacetic acid (optional, to improve peak shape)
- Syringe filters (0.45 µm)

Procedure:

- Sample Preparation: Dissolve the semi-purified **demethylsuberosin** fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.
- Chromatographic Conditions:
 - Column: C18 reversed-phase preparative column.
 - Mobile Phase: A gradient of acetonitrile in water is typically used. A starting point could be a linear gradient from 30% to 70% acetonitrile over 30 minutes. The exact gradient should be optimized based on analytical HPLC results.
 - Flow Rate: The flow rate will depend on the column dimensions, typically in the range of 5-20 mL/min for a 20 mm ID column.
 - Detection: Monitor the elution at a wavelength where **demethylsuberosin** has strong absorbance, which is around 333 nm^[3].
- Injection and Fraction Collection: Inject the prepared sample onto the column. Collect the peak corresponding to **demethylsuberosin**.
- Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
- Solvent Evaporation: Evaporate the solvent from the pure fraction to obtain purified **demethylsuberosin**.

Visualization of Workflows and Pathways

Experimental Workflow for Demethylsuberosin Extraction and Purification



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